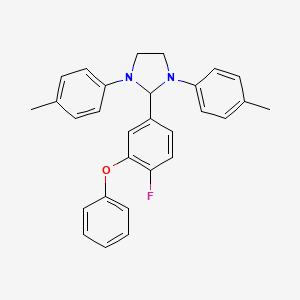
2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a fluoro-substituted phenyl group and two methyl-substituted phenyl groups attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves the following steps:
-
Formation of the Imidazolidine Ring: : The imidazolidine ring can be synthesized by the reaction of a diamine with a carbonyl compound under acidic or basic conditions. Commonly used diamines include ethylenediamine or 1,2-diaminopropane, and the carbonyl compound can be an aldehyde or a ketone.
-
Substitution Reactions: : The introduction of the fluoro-phenyl and methyl-phenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of the imidazolidine ring with fluoro-phenyl and methyl-phenyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidine N-oxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazolidine derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products
Oxidation: Imidazolidine N-oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
-
Materials Science: : The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials with specific properties.
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
-
Biological Studies: : The compound can be used in biological assays to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the fluoro and phenoxy groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-chlorophenyl)imidazolidine
- 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methoxyphenyl)imidazolidine
- 2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-ethylphenyl)imidazolidine
Uniqueness
2-(4-Fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is unique due to the specific combination of fluoro, phenoxy, and methyl groups attached to the imidazolidine ring. This unique structure may confer distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C29H27FN2O |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(4-fluoro-3-phenoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C29H27FN2O/c1-21-8-13-24(14-9-21)31-18-19-32(25-15-10-22(2)11-16-25)29(31)23-12-17-27(30)28(20-23)33-26-6-4-3-5-7-26/h3-17,20,29H,18-19H2,1-2H3 |
InChI Key |
UBUJSYGGNSSBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)F)OC4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















